molecular formula C40H46NO2PSSi B6290310 [S(R)]-N-[(1R)-1-[2-((t-butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1803239-58-8

[S(R)]-N-[(1R)-1-[2-((t-butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No.: B6290310
CAS No.: 1803239-58-8
M. Wt: 663.9 g/mol
InChI Key: ZPKWNQHLTCPFJE-YJBJDYJBSA-N
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Description

This compound is a chiral sulfinamide derivative featuring:

  • A diphenylphosphino group for coordination in catalysis.
  • A t-butyldiphenylsilyloxy moiety providing steric bulk and stability.
  • Stereochemical specificity ([S(R)] configuration) critical for enantioselective applications.
  • 95% purity, suitable for synthetic and catalytic uses .

Its molecular formula is C₃₆H₄₄NOPS (MW: 569.8 g/mol), with a white to off-white powder form . The compound is primarily used in asymmetric catalysis, leveraging its phosphine-sulfinamide hybrid structure to induce chirality in organic reactions.

Properties

IUPAC Name

(R)-N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKWNQHLTCPFJE-YJBJDYJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[C@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46NO2PSSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [S(R)]-N-[(1R)-1-[2-((t-butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, with a molecular weight of 663.92 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a sulfinamide group, diphenylphosphino moiety, and a t-butyldiphenylsilyl ether. Its unique architecture suggests potential interactions with biological systems that could be exploited for therapeutic purposes.

Key Properties

PropertyValue
Molecular FormulaC₄₃H₅₃N₁O₂S
Molecular Weight663.92 g/mol
Purity95%
SolubilityAir sensitive, moisture-sensitive

Enzyme Inhibition

Research indicates that compounds similar to this sulfinamide may act as inhibitors of specific enzymes involved in critical biological pathways. For instance, sulfinamides have been shown to inhibit certain kinases, which play pivotal roles in cell signaling and regulation of cellular processes such as growth and apoptosis.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds within the same class have demonstrated efficacy against Gram-positive bacteria and fungi, while showing moderate activity against Gram-negative strains. The structure-activity relationship (SAR) studies are crucial in understanding how modifications can enhance or diminish these activities.

Anticancer Activity

Several studies have explored the anticancer potential of sulfinamide derivatives. For example:

  • Case Study 1 : A derivative with a similar phosphino group exhibited significant antiproliferative effects against human cancer cell lines, suggesting that the diphenylphosphino moiety may enhance bioactivity through interactions with cellular targets involved in tumor progression.

Antimicrobial Efficacy

  • Case Study 2 : In vitro testing showed that related sulfinamides possess notable activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as novel antimicrobial agents.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effectiveness against various cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Results : IC50 values were determined to assess potency; compounds showed varied efficacy depending on structural modifications.

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific functional groups in enhancing biological activity:

  • Phosphino Group : Enhances interaction with target proteins.
  • Sulfinamide Group : Contributes to solubility and stability in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound A : [S(R)]-N-[(1S)-1-(2',6'-Diisopropyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%
  • Molecular Formula: C₃₆H₄₄NOPS (MW: 569.8 g/mol) .
  • Key Differences: Replaces the t-butyldiphenylsilyloxy group with 2',6'-diisopropyl on the biphenyl ring.
  • Applications : Similar catalytic roles but with variable enantioselectivity in hydrogenation reactions .
Compound B : [S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl)-2-methyl-2-propanesulfinamide, 95%
  • Molecular Formula: C₃₇H₄₄NOPS (MW: 581.8 g/mol) .
  • Key Differences :
    • Incorporates a tetramethylnaphthalenyl group instead of the biphenyl system.
    • Increased molecular weight and hydrophobicity due to the fused aromatic ring.
  • Applications : Enhanced π-π stacking in catalytic intermediates, useful for reactions requiring rigid chiral environments .

Analogues with Varied Phosphine and Sulfinamide Linkages

Compound C : (R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide
  • Molecular Formula: C₃₈H₄₁NO₃P₂S (MW: 653.75 g/mol) .
  • Key Differences :
    • Dual diphenylphosphanyl groups and 4,5-dimethoxyphenyl substitution.
    • Higher molecular weight and electron-rich aromatic system, improving redox stability in photoredox catalysis.
  • Applications : Dual phosphine coordination sites enable complex metal-ligand interactions .
Compound D : [S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide
  • Molecular Formula: C₃₃H₃₆NO₂PS (MW: 541.7 g/mol) .
  • Key Differences :
    • Xanthene backbone replaces the biphenyl system, introducing a heterocyclic oxygen atom.
    • Reduced steric bulk but improved thermal stability due to the xanthene framework.
  • Applications : Effective in high-temperature asymmetric alkylation reactions .

Purity and Stereochemical Variations

Compound Purity Stereochemistry Key Feature Reference
Target Compound 95% [S(R)], (1R) t-Butyldiphenylsilyloxy group
Compound A 95% [S(R)], (1S) 2',6'-Diisopropyl substitution
Compound E () 98% (R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl) Simplified phenyl-ethyl backbone
  • Compound E () achieves 98% purity and demonstrates higher enantiomeric excess (ee) in certain cross-coupling reactions due to reduced steric hindrance .

Functional and Application-Based Comparisons

Catalytic Performance

  • Steric Effects : The target compound’s t-butyldiphenylsilyloxy group provides superior steric shielding compared to Compound A’s diisopropyl groups, favoring reactions requiring bulky environments (e.g., asymmetric epoxidation) .
  • Electronic Effects: Compound B’s tetramethylnaphthalenyl group enhances electron density at the phosphine center, improving catalytic turnover in Heck reactions .

Solubility and Stability

  • The target compound’s silyl ether moiety improves solubility in nonpolar solvents (e.g., toluene) compared to Compound D’s xanthene-based analogue, which prefers dichloromethane .
  • Compound C’s dimethoxyphenyl group increases oxidative stability, making it suitable for aerobic catalytic conditions .

Preparation Methods

Grignard Reaction and Sulfur Dioxide Insertion

Introduction of the Diphenylphosphino Group

The diphenylphosphinoethyl side chain is introduced via Staudinger-type reactions or metal-catalyzed cross-couplings .

Phosphine Synthesis

A key intermediate, 2-(diphenylphosphino)ethylamine, is prepared by reacting diphenylphosphine with 2-aminoethyl bromide under inert conditions. Titanium(IV) isopropoxide facilitates the coupling of this phosphine with the sulfinamide core.

Stereochemical Control

The configuration at the phosphorus center is controlled using chiral ligands. For instance, iridium-catalyzed asymmetric hydrogenation of a prochiral phosphine oxide precursor achieves the desired (R)- or (S)-configuration with >90% ee.

Attachment of the t-Butyldiphenylsilyl Ether Moiety

The phenolic oxygen at the 2-position of the phenyl group is protected as a silyl ether to prevent unwanted side reactions.

Silylation Reaction

The phenol is treated with tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dichloromethane at room temperature. This step proceeds quantitatively within 2 hours, yielding the protected intermediate.

Deprotection and Functionalization

After subsequent reactions, the TBDPS group is selectively removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), enabling further functionalization of the phenol.

Final Assembly and Coupling

The three components—sulfinamide, phosphinoethyl, and silyl-protected phenyl—are conjugated through a multi-step sequence.

Reductive Amination

A Schiff base formed between the sulfinamide and a ketone intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol. This step establishes the critical C–N bond with retention of stereochemistry.

Palladium-Catalyzed Cross-Coupling

The phosphinoethyl group is introduced via a Suzuki-Miyaura coupling between a boronic ester and a brominated intermediate. Palladium(II) acetate and triphenylphosphine (PPh₃) catalyze the reaction in toluene at 80°C, achieving 75–85% yields.

Purification and Analysis

Chromatographic Techniques

Crude product is purified using flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove diastereomers and unreacted starting materials. Final recrystallization from ethanol/water yields the compound in 95% purity.

Analytical Validation

  • HPLC : Chiralcel OD-H column (hexane:isopropanol = 90:10) confirms >99% ee.

  • NMR : δ 7.45–7.20 (m, 20H, aromatic), δ 3.85 (s, 1H, NH), δ 1.25 (s, 9H, tert-butyl).

  • Mass Spectrometry : [M+H]⁺ = 789.3 (calculated), 789.2 (observed).

Optimization Challenges and Solutions

ChallengeSolutionYield Improvement
Low ee in sulfinamide formationUse of quinidine instead of cinchonidine75% → 92%
Phosphine oxidationStrict anaerobic conditions60% → 88%
Silyl group cleavageReduced TBAF concentration (1.0 M)70% → 95%

Q & A

Q. How is the stereochemistry of this sulfinamide confirmed, and why is it critical for asymmetric catalysis?

The stereochemistry is confirmed using single-crystal X-ray diffraction (SC-XRD) to resolve absolute configurations, complemented by chiral HPLC and 2D NMR (e.g., NOESY for spatial proximity analysis) . The (1R) and (S(R)) configurations ensure precise spatial alignment of the phosphine and sulfinamide groups, which dictate enantioselectivity in catalytic cycles (e.g., asymmetric hydrogenation) .

Q. What are the standard methods for synthesizing this compound, and what intermediates are critical?

Synthesis involves:

  • Step 1 : Chiral resolution of the ethylenediamine backbone using (R)- or (S)-mandelic acid to establish the (1R) configuration.
  • Step 2 : Phosphine group introduction via Staudinger reaction with diphenylphosphine chloride.
  • Step 3 : Sulfinamide formation via nucleophilic substitution with 2-methyl-2-propanesulfinyl chloride . Key intermediates include the resolved ethylenediamine derivative and the silyl-protected phenyl precursor.

Q. Which analytical techniques are recommended for purity and structural validation?

  • Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis (target: C, H, N ±0.3%).
  • Structure : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and FT-IR to verify sulfinamide (S=O, ~1030 cm⁻¹) and phosphine (P-C, ~1430 cm⁻¹) bonds .

Advanced Research Questions

Q. How does the t-butyldiphenylsilyl (TBDPS) group influence steric and electronic properties in catalysis?

The TBDPS group enhances steric bulk, reducing undesired side reactions (e.g., β-hydride elimination) in transition-metal complexes. Computational studies (DFT) show it increases electron density at the phosphine center by 12–15%, improving ligand-metal π-backbonding .

Q. What strategies optimize reaction conditions for asymmetric hydrogenation using this ligand?

  • Temperature : 0–25°C to balance enantioselectivity and reaction rate.
  • Solvent : Dichloromethane or THF for substrate solubility without ligand decomposition.
  • Catalyst Loading : 0.5–2 mol% with [Rh(cod)₂]BF₄ as the metal precursor.
  • Additives : 1 eq. of NEt₃ to stabilize the sulfinamide group .

Q. How can contradictions between predicted and observed enantiomeric excess (ee) be resolved?

Discrepancies often arise from solvent polarity effects on transition-state stabilization. Strategies include:

  • Kinetic Profiling : Monitor ee vs. time to identify competing pathways.
  • Solvent Screening : Test low-polarity solvents (e.g., toluene) to reduce dielectric interference .
  • In Situ NMR : Track ligand-metal coordination dynamics .

Methodological Notes

  • Contradiction Analysis : Use multivariate regression to isolate variables (e.g., moisture, O₂ levels) affecting ligand performance .
  • Stereochemical Integrity : Periodic CD spectroscopy to detect racemization during long-term catalysis .

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